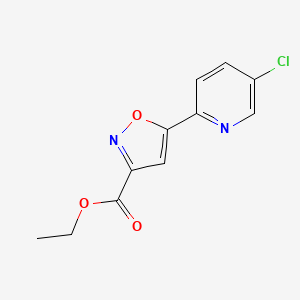
Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708616 is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708616 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of MFCD32708616 is carried out using large-scale reactors where the reaction conditions are meticulously monitored. The process involves the use of advanced techniques to optimize the yield and minimize impurities. The final product is then purified using methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: MFCD32708616 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
MFCD32708616 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: MFCD32708616 is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD32708616 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are crucial for its biological effects, such as inhibiting the growth of microorganisms or cancer cells.
Comparison with Similar Compounds
Compound A: Shares a similar structure but differs in its functional groups, leading to different reactivity and applications.
Compound B: Has a comparable molecular framework but exhibits distinct biological activities due to variations in its chemical composition.
Uniqueness: MFCD32708616 stands out due to its unique combination of stability, reactivity, and potential applications across multiple fields. Its ability to undergo various chemical reactions and its promising biological activities make it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-5-10(17-14-9)8-4-3-7(12)6-13-8/h3-6H,2H2,1H3 |
InChI Key |
ZPPSKVKCKOFKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
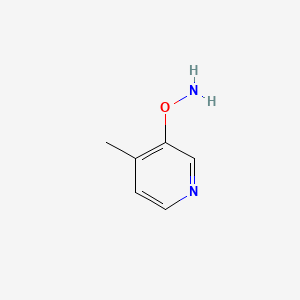
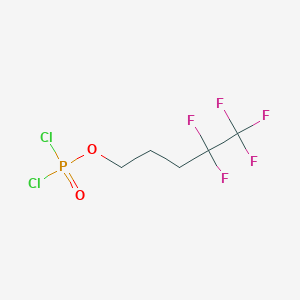
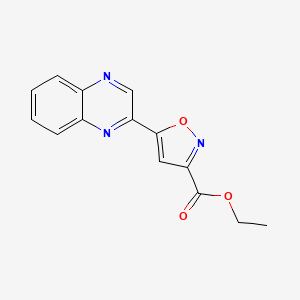
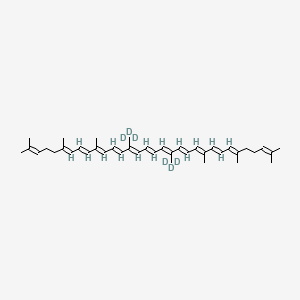
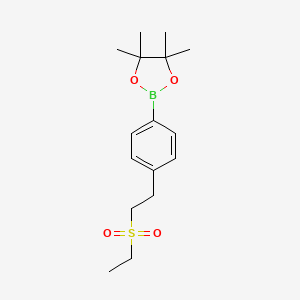
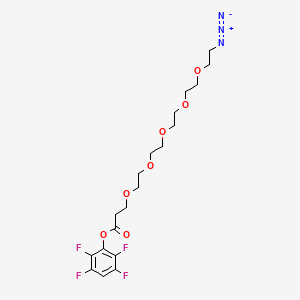
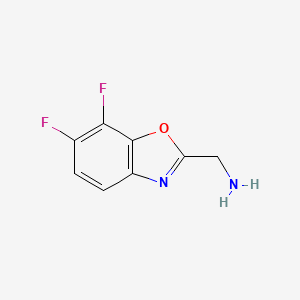
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
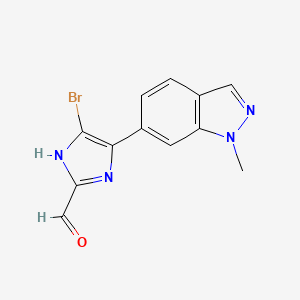
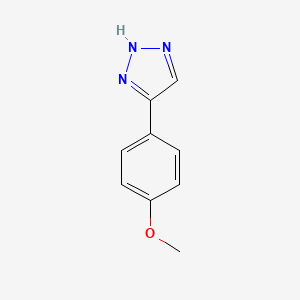
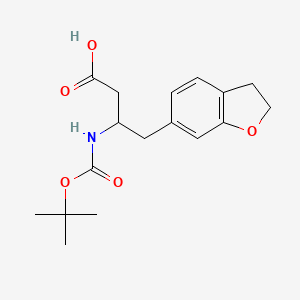

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
